BMS-191095 hydrochloride

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

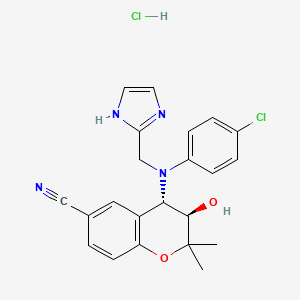

(3R,4S)-4-[4-chloro-N-(1H-imidazol-2-ylmethyl)anilino]-3-hydroxy-2,2-dimethyl-3,4-dihydrochromene-6-carbonitrile;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21ClN4O2.ClH/c1-22(2)21(28)20(17-11-14(12-24)3-8-18(17)29-22)27(13-19-25-9-10-26-19)16-6-4-15(23)5-7-16;/h3-11,20-21,28H,13H2,1-2H3,(H,25,26);1H/t20-,21+;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZLMTXNZECPICU-JUDYQFGCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C(C2=C(O1)C=CC(=C2)C#N)N(CC3=NC=CN3)C4=CC=C(C=C4)Cl)O)C.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H]([C@H](C2=C(O1)C=CC(=C2)C#N)N(CC3=NC=CN3)C4=CC=C(C=C4)Cl)O)C.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22Cl2N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

166095-95-0 |

Source

|

| Record name | BMS-191095 hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0166095950 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BMS-191095 HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3I2CFR0UVU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of BMS-191095 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BMS-191095 hydrochloride is a potent and highly selective second-generation ATP-sensitive potassium (KATP) channel opener. Its primary mechanism of action is the selective activation of mitochondrial KATP (mitoKATP) channels, a key component in cellular protective mechanisms against ischemic injury. Unlike first-generation KATP channel openers, BMS-191095 exhibits significant cardioprotective effects without the dose-limiting side effects of peripheral vasodilation, hypotension, and proarrhythmic activity. This selectivity for mitochondrial channels over their sarcolemmal counterparts makes BMS-191095 a valuable pharmacological tool for investigating the role of mitoKATP channels in cytoprotection and a promising candidate for therapeutic interventions in ischemic heart disease.

Core Mechanism of Action: Selective Mitochondrial KATP Channel Opening

BMS-191095 is a benzopyran analog that acts as a direct opener of the mitoKATP channel.[1][2] The opening of this channel leads to an influx of potassium ions into the mitochondrial matrix, which has several downstream consequences that contribute to its cardioprotective effects. These include the partial depolarization of the mitochondrial membrane, modulation of mitochondrial calcium handling, and a reduction in the generation of reactive oxygen species (ROS).[3]

The selectivity of BMS-191095 for mitoKATP over sarcolemmal KATP (sarcKATP) channels is a key feature of its pharmacological profile.[4][5] This selectivity has been demonstrated in various in vitro and in vivo studies, where BMS-191095 was shown to be a potent cardioprotectant at concentrations that do not cause significant hemodynamic or electrophysiological changes.[1][2] The cardioprotective effects of BMS-191095 are abolished by the non-selective KATP channel blocker glyburide (B1671678) and the selective mitoKATP channel blocker 5-hydroxydecanoate (B1195396) (5-HD), further confirming its mechanism of action.[4][5]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound from various preclinical studies.

Table 1: In Vitro Cardioprotective and Vasorelaxant Potency

| Parameter | Species | Preparation | BMS-191095 | Cromakalim | BMS-180448 | Reference |

| EC25 (µM) for increased time to ischemic contracture | Rat | Isolated Heart | 1.5 | 4.7 | 3.0 | [5] |

| K1/2 (nM) for opening cardiac mitoKATP | Rat | Isolated Mitochondria | 83 | - | - | [5] |

| IC50 (µM) for collagen-induced platelet aggregation | Human | Washed Platelets | 63.9 | 1,130 | 305.3 | [6] |

| IC50 (µM) for thrombin-induced platelet aggregation | Human | Washed Platelets | 104.8 | >1,500 | 498.0 | [6] |

Table 2: In Vivo Hemodynamic and Cardioprotective Effects

| Parameter | Species | Model | Dose/Concentration | Effect | Reference |

| ED25 (mg/kg, i.v.) for infarct size reduction | Dog | 90-min ischemia + 5-h reperfusion | 0.4 | Cardioprotective | [1] |

| Efficacious Plasma Concentration (µM) | Dog | 90-min ischemia + 5-h reperfusion | 0.3 - 1.0 | Cardioprotective | [1] |

| Effect on Hemodynamics | Dog | Anesthetized | Cardioprotective dose range | No effect on peripheral or coronary hemodynamics | [1] |

| Effect on Cardiac Electrophysiology | Dog | Anesthetized | Cardioprotective dose range | No effect on cardiac conduction or action potential configuration | [1] |

| Proarrhythmic Effects | Dog | Programmed electrical stimulation | Cardioprotective dose range | No proarrhythmic effects | [1] |

Signaling Pathways and Experimental Workflows

Signaling Pathway of BMS-191095-Induced Cardioprotection

Caption: Signaling pathway of BMS-191095-induced cardioprotection.

Experimental Workflow for Assessing Cardioprotective Effects in Isolated Rat Hearts

Caption: Workflow for isolated heart ischemia-reperfusion studies.

Logical Relationship of BMS-191095 Action

References

- 1. In vivo characterization of the mitochondrial selective K(ATP) opener (3R)-trans-4-((4-chlorophenyl)-N-(1H-imidazol-2-ylmethyl)dimethyl-2H-1-benzopyran-6-carbonitril monohydrochloride (BMS-191095): cardioprotective, hemodynamic, and electrophysiological effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacologic profile of the selective mitochondrial-K(ATP) opener BMS-191095 for treatment of acute myocardial ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. web.pdx.edu [web.pdx.edu]

- 5. Pharmacologic characterization of BMS-191095, a mitochondrial K(ATP) opener with no peripheral vasodilator or cardiac action potential shortening activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. BMS-191095, a cardioselective mitochondrial K(ATP) opener, inhibits human platelet aggregation by opening mitochondrial K(ATP) channels - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis of a Cardioprotective Agent: An In-depth Technical Guide to the Discovery and History of BMS-191095 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-191095 hydrochloride, a novel benzopyran derivative developed by Bristol-Myers Squibb, represents a significant advancement in the field of cardioprotective agents.[1][2][3] Its discovery stemmed from a concerted effort to develop a compound that could selectively open mitochondrial ATP-sensitive potassium (mitoKATP) channels, thereby conferring myocardial protection without the adverse hemodynamic effects associated with non-selective KATP channel openers. This technical guide provides a comprehensive overview of the discovery, history, and mechanism of action of this compound, with a focus on the key experimental data and methodologies that have defined its pharmacological profile.

Introduction: The Quest for Selective Cardioprotection

The concept of ischemic preconditioning, where brief periods of ischemia protect the heart from a subsequent prolonged ischemic insult, has long intrigued researchers. A key mechanism implicated in this phenomenon is the opening of ATP-sensitive potassium (KATP) channels. First-generation KATP channel openers, such as cromakalim (B1669624), demonstrated cardioprotective effects but also caused significant vasodilation and shortening of the cardiac action potential, leading to undesirable side effects like hypotension and potential proarrhythmic activity.[2][3] This prompted the search for a new class of compounds that could selectively target the KATP channels within the mitochondria (mitoKATP), which were hypothesized to be the primary mediators of cardioprotection, without affecting the sarcolemmal KATP channels responsible for the unwanted systemic effects.

Bristol-Myers Squibb embarked on a drug discovery program that led to the identification of BMS-191095.[1][3] This compound emerged as a highly selective mitoKATP channel opener, demonstrating potent cardioprotective activity in preclinical models of myocardial ischemia and reperfusion injury, while being devoid of significant peripheral vasodilator or cardiac action potential shortening activity.[1][3][4]

Synthesis and Physicochemical Properties

BMS-191095 is chemically described as (3R)-trans-4-((4-chlorophenyl)-N-(1H-imidazol-2-ylmethyl)dimethyl-2H-1-benzopyran-6-carbonitrile monohydrochloride. While a detailed, step-by-step synthesis protocol is proprietary, the general synthesis of similar benzopyran derivatives often involves a multi-step process. A plausible synthetic route, based on related patent literature, would likely involve the construction of the benzopyran core, followed by the introduction of the chlorophenyl and imidazolylmethylamino side chains with the correct stereochemistry. The final step would involve the formation of the hydrochloride salt to improve its solubility and stability for pharmaceutical use.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | C₂₂H₂₁ClN₄O · HCl |

| Molecular Weight | 441.35 g/mol |

| Appearance | White to off-white solid |

| Stereochemistry | (3R)-trans |

Mechanism of Action: Selective Opening of Mitochondrial KATP Channels

BMS-191095 exerts its cardioprotective effects through the selective opening of ATP-sensitive potassium channels located in the inner mitochondrial membrane (mitoKATP).[2][3] This action leads to a cascade of events that ultimately preserve mitochondrial function and reduce cell death during ischemia and reperfusion.

Signaling Pathway

The opening of mitoKATP channels by BMS-191095 initiates a signaling cascade that involves the generation of reactive oxygen species (ROS) as signaling molecules, which in turn activate downstream protective pathways, including the PI3K/Akt pathway.[5][6] This leads to the inhibition of the mitochondrial permeability transition pore (mPTP) opening, a critical event in reperfusion injury that leads to mitochondrial swelling and cell death.

Caption: Signaling pathway of this compound.

Experimental Protocols and Key Findings

The pharmacological profile of BMS-191095 has been extensively characterized through a series of in vitro and in vivo experiments.

In Vitro Cardioprotection: Isolated Rat Heart Model

Experimental Protocol: The cardioprotective effects of BMS-191095 were assessed using the Langendorff-perfused isolated rat heart model.

-

Heart Isolation: Male Sprague-Dawley rats are anesthetized, and their hearts are rapidly excised and mounted on a Langendorff apparatus.

-

Perfusion: The hearts are retrogradely perfused via the aorta with Krebs-Henseleit buffer, gassed with 95% O₂ / 5% CO₂, and maintained at 37°C. Perfusion pressure is typically maintained at 70-80 mmHg.[5]

-

Ischemia-Reperfusion Protocol: After a stabilization period, hearts are subjected to global ischemia (e.g., 25 minutes) by stopping the perfusion, followed by a period of reperfusion (e.g., 30 minutes).[3][4]

-

Drug Administration: BMS-191095 or vehicle is infused into the perfusate before the ischemic period.

-

Assessment of Cardioprotection: Various parameters are measured to assess cardiac function and injury, including left ventricular developed pressure (LVDP), time to onset of ischemic contracture, and lactate (B86563) dehydrogenase (LDH) release into the coronary effluent as a marker of cell damage.[2][3]

Key Findings: BMS-191095 demonstrated significant cardioprotective effects in this model. It increased the time to the onset of ischemic contracture, improved the recovery of post-ischemic cardiac function, and reduced LDH release.[3][4]

Table 2: In Vitro Cardioprotective and Vasorelaxant Potencies

| Compound | Cardioprotection (EC₂₅, µM) | Vasorelaxation (IC₅₀, µM) |

| BMS-191095 | 1.5[3][4] | > 30 |

| Cromakalim | 4.7[3][4] | 0.3 |

| BMS-180448 | 3.0[3][4] | 3.0 |

Electrophysiological Studies: Patch-Clamp in Guinea Pig Ventricular Myocytes

Experimental Protocol: To assess the effect of BMS-191095 on sarcolemmal KATP channels, whole-cell patch-clamp studies were performed on isolated guinea pig ventricular myocytes.

-

Cell Isolation: Single ventricular myocytes are isolated from guinea pig hearts by enzymatic digestion.

-

Patch-Clamp Recording: The whole-cell configuration of the patch-clamp technique is used to record ion currents. The pipette solution contains a low concentration of ATP to facilitate the opening of KATP channels.

-

Voltage Protocol: Cells are held at a specific holding potential, and voltage steps are applied to elicit and measure KATP currents.

-

Drug Application: BMS-191095 is applied to the bath solution to determine its effect on the KATP current.

Key Findings: BMS-191095 did not activate the sarcolemmal KATP current at concentrations up to 30 µM, confirming its selectivity for mitochondrial KATP channels. In contrast, non-selective openers like cromakalim significantly activated this current.[3] Furthermore, BMS-191095 did not shorten the action potential duration in either normal or hypoxic myocardium.[3][4]

Mitochondrial Studies: Swelling Assay

Experimental Protocol: The direct effect of BMS-191095 on mitoKATP channels was investigated using a mitochondrial swelling assay.

-

Mitochondria Isolation: Mitochondria are isolated from rat hearts by differential centrifugation.

-

Swelling Assay: Isolated mitochondria are suspended in a potassium-based medium. The opening of mitoKATP channels allows K+ to enter the mitochondrial matrix, followed by water, leading to mitochondrial swelling. This swelling is measured as a decrease in light absorbance at 540 nm.

-

Drug and Inhibitor Treatment: The assay is performed in the presence of BMS-191095 and specific inhibitors of mitoKATP channels, such as 5-hydroxydecanoate (B1195396) (5-HD) and glyburide (B1671678), to confirm the specificity of the effect.

Key Findings: BMS-191095 induced mitochondrial swelling in a concentration-dependent manner, indicating the opening of mitoKATP channels.[3] This effect was blocked by 5-HD and glyburide.[3][4]

Table 3: Potency of BMS-191095 on Cardiac Mitochondrial KATP Channels

| Parameter | Value |

| K₁/₂ for mitoKATP opening | 83 nM[3][4] |

Antiplatelet Effects: Human Platelet Aggregation

Experimental Protocol: The effect of BMS-191095 on platelet aggregation was studied using human platelet-rich plasma.

-

Platelet Preparation: Platelet-rich plasma is prepared from blood samples obtained from healthy volunteers.

-

Aggregation Assay: Platelet aggregation is induced by agonists such as collagen or thrombin and measured using a platelet aggregometer.

-

Drug Incubation: Platelets are pre-incubated with BMS-191095 or vehicle before the addition of the aggregating agent.

-

Inhibitor Studies: The involvement of mitoKATP channels is confirmed by pre-treating platelets with inhibitors like glyburide and 5-HD.

Key Findings: BMS-191095 inhibited human platelet aggregation induced by both collagen and thrombin in a dose-dependent manner.[7] This inhibitory effect was significantly blocked by pretreatment with glyburide and 5-HD, indicating that the antiplatelet action is mediated through the opening of mitochondrial KATP channels.[7]

Table 4: Inhibitory Effect of BMS-191095 on Human Platelet Aggregation

| Aggregating Agent | IC₅₀ (µM) |

| Collagen | 63.9 |

| Thrombin | 104.8 |

In Vivo Studies and Clinical Potential

In vivo studies in animal models of myocardial infarction confirmed the potent cardioprotective effects of BMS-191095. It significantly reduced infarct size without causing the hemodynamic side effects observed with first-generation KATP openers. These promising preclinical results highlighted the potential of BMS-191095 as a therapeutic agent for the treatment of acute myocardial infarction and other ischemic heart diseases.

Conclusion

The discovery and development of this compound marked a pivotal moment in the search for safer and more effective cardioprotective drugs. By selectively targeting mitochondrial KATP channels, BMS-191095 successfully uncoupled the desired myocardial protection from the adverse hemodynamic and electrophysiological effects of non-selective KATP channel openers. The extensive preclinical characterization of this compound has not only elucidated its mechanism of action but has also provided a valuable pharmacological tool for further investigation into the role of mitoKATP channels in cellular protection. The in-depth understanding of its discovery and history, as detailed in this technical guide, offers valuable insights for researchers and drug development professionals working on the next generation of cardioprotective therapies.

Caption: Key experimental workflow for BMS-191095 characterization.

References

- 1. ahajournals.org [ahajournals.org]

- 2. Cardioprotective Signaling to Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mitochondrial K(ATP) channels: role in cardioprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacologic characterization of BMS-191095, a mitochondrial K(ATP) opener with no peripheral vasodilator or cardiac action potential shortening activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cardiac protection by mitoKATP channels is dependent on Akt translocation from cytosol to mitochondria during late preconditioning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | The PI3K/AKT Pathway—The Potential Key Mechanisms of Traditional Chinese Medicine for Stroke [frontiersin.org]

- 7. BMS-191095, a cardioselective mitochondrial K(ATP) opener, inhibits human platelet aggregation by opening mitochondrial K(ATP) channels - PubMed [pubmed.ncbi.nlm.nih.gov]

Cardioprotective Effects of BMS-191095 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-191095 hydrochloride is a potent and selective opener of the mitochondrial ATP-sensitive potassium (mitoKATP) channel, which has demonstrated significant cardioprotective effects in preclinical studies. Unlike first-generation KATP channel openers, BMS-191095 exhibits a favorable safety profile, being largely devoid of the hemodynamic side effects, such as vasodilation and negative impacts on cardiac electrophysiology, that are associated with non-selective agents.[1][2] This technical guide provides an in-depth overview of the pharmacological properties of BMS-191095, detailing its mechanism of action, summarizing key quantitative data from cardioprotective studies, and outlining the experimental protocols used to evaluate its efficacy. The signaling pathways involved in its cardioprotective effects are also visualized to facilitate a deeper understanding of its cellular mechanisms.

Mechanism of Action

BMS-191095 exerts its cardioprotective effects primarily through the selective opening of mitochondrial ATP-sensitive potassium (mitoKATP) channels.[1][3] This action is distinct from non-selective KATP openers that also activate sarcolemmal KATP channels, which can lead to undesirable effects on action potential duration and vascular tone.[3] The opening of mitoKATP channels by BMS-191095 is a critical step in a signaling cascade that ultimately protects cardiomyocytes from ischemia-reperfusion injury.[1][3] This protective effect can be abolished by the administration of mitoKATP channel inhibitors such as 5-hydroxydecanoate (B1195396) (5-HD) and glyburide.[3]

The downstream consequences of mitoKATP channel opening are multifaceted and include:

-

Mitochondrial Depolarization: The influx of potassium ions into the mitochondrial matrix leads to a partial and transient depolarization of the inner mitochondrial membrane.[4]

-

Generation of Reactive Oxygen Species (ROS): This mitochondrial depolarization is associated with a small, controlled burst of reactive oxygen species, which act as signaling molecules to trigger downstream protective pathways.

-

Activation of Protein Kinases: The ROS signal activates a cascade of protein kinases, including Protein Kinase C (PKC) and other tyrosine kinases.[4]

-

Inhibition of Mitochondrial Permeability Transition Pore (MPTP) Opening: A key event in cell death following ischemia-reperfusion is the opening of the MPTP. The signaling cascade initiated by BMS-191095 ultimately converges on the inhibition of MPTP opening, preserving mitochondrial integrity and preventing the release of pro-apoptotic factors.

Beyond its direct effects on cardiomyocytes, BMS-191095 has also been shown to inhibit human platelet aggregation, a process also mediated by the opening of mitochondrial KATP channels.[5] This dual mechanism of action, protecting heart muscle and reducing the potential for thrombosis, makes BMS-191095 a particularly interesting candidate for the treatment of ischemic heart disease.[5]

Quantitative Data on Cardioprotective Efficacy

The cardioprotective effects of BMS-191095 have been quantified in various preclinical models. The following tables summarize the key findings.

Table 1: In Vitro Cardioprotective Effects of BMS-191095 in Isolated Rat Hearts

| Parameter | BMS-191095 Concentration | Effect | Reference |

| Time to Onset of Ischemic Contracture | 1.5 µM | EC25 (Concentration for 25% of maximal effect) | [3] |

| Post-Ischemic Recovery of Function | Cardioprotective concentration range | Improved | [3] |

| Lactate Dehydrogenase (LDH) Release | Cardioprotective concentration range | Reduced | [1][3] |

Table 2: In Vivo Cardioprotective Effects of BMS-191095 in Anesthetized Dogs

| Parameter | BMS-191095 Dose (i.v.) | Effect | Efficacious Plasma Concentration | Reference |

| Infarct Size Reduction | 0.4 mg/kg | ED25 (Dose for 25% of maximal effect) | 0.3 to 1.0 µM | [2] |

Table 3: Effects of BMS-191095 on Human Platelet Aggregation

| Agonist | IC50 of BMS-191095 | Reference |

| Collagen | 63.9 µM | [5][6] |

| Thrombin | 104.8 µM | [5][6] |

Experimental Protocols

The following sections detail the methodologies employed in key studies to evaluate the cardioprotective effects of BMS-191095.

Isolated Rat Heart (Langendorff) Ischemia-Reperfusion Model

This ex vivo model is used to assess the direct effects of a compound on the heart, independent of systemic physiological influences.

Protocol:

-

Animal Preparation: Male Sprague-Dawley rats are anesthetized.

-

Heart Excision: The heart is rapidly excised and placed in ice-cold Krebs-Henseleit buffer.

-

Langendorff Perfusion: The aorta is cannulated, and the heart is mounted on a Langendorff apparatus for retrograde perfusion with oxygenated (95% O2, 5% CO2) Krebs-Henseleit buffer at a constant pressure (typically 70-80 mmHg) and temperature (37°C).

-

Krebs-Henseleit Buffer Composition (in mM): 118 NaCl, 4.7 KCl, 1.2 MgSO4, 1.2 KH2PO4, 2.5 CaCl2, 25 NaHCO3, 11 glucose.

-

-

Stabilization: The heart is allowed to stabilize for a period of 20-30 minutes.

-

Drug Administration: this compound is infused into the perfusion buffer at the desired concentrations.

-

Global Ischemia: Perfusion is stopped for a defined period (e.g., 25 minutes) to induce global ischemia.

-

Reperfusion: Perfusion is restored for a subsequent period (e.g., 30 minutes).

-

Data Acquisition:

-

Contractile Function: A balloon inserted into the left ventricle and connected to a pressure transducer is used to measure left ventricular developed pressure (LVDP), heart rate, and the rate of pressure change (+/- dP/dt).

-

Ischemic Contracture: The time to the onset of a rapid increase in left ventricular end-diastolic pressure during ischemia is recorded.

-

Lactate Dehydrogenase (LDH) Release: The coronary effluent is collected during reperfusion to measure the release of LDH, an indicator of myocyte injury.

-

Anesthetized Dog Model of Myocardial Infarction

This in vivo model allows for the evaluation of a drug's cardioprotective effects in a more physiologically relevant setting.

Protocol:

-

Animal Preparation: Mongrel dogs are anesthetized. Anesthesia can be induced with agents like sodium pentobarbital (B6593769) and maintained with isoflurane. Vital signs are continuously monitored.

-

Surgical Instrumentation: A thoracotomy is performed, and the heart is exposed. The left anterior descending (LAD) coronary artery is isolated. A hydraulic occluder is placed around the LAD to induce ischemia. Catheters are placed for drug administration, blood sampling, and hemodynamic monitoring (e.g., arterial pressure, left ventricular pressure).

-

Drug Administration: this compound is administered intravenously as a bolus or infusion.

-

Myocardial Ischemia: The LAD is occluded for a prolonged period (e.g., 90 minutes).

-

Reperfusion: The occlusion is released, allowing for reperfusion of the ischemic myocardium for an extended period (e.g., 5 hours).

-

Infarct Size Determination: At the end of the reperfusion period, the heart is excised. The area at risk (the portion of the ventricle supplied by the occluded artery) is delineated by perfusing the coronary arteries with a dye (e.g., Evans blue). The heart is then sliced, and the slices are incubated in a solution of triphenyltetrazolium (B181601) chloride (TTC). TTC stains viable myocardium red, leaving the infarcted tissue pale. The infarct size is then calculated as a percentage of the area at risk.

Signaling Pathways and Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows associated with the cardioprotective effects of BMS-191095.

Caption: Signaling cascade initiated by BMS-191095.

Caption: Workflow for the isolated rat heart ischemia-reperfusion model.

Conclusion

This compound is a selective mitoKATP channel opener with well-documented cardioprotective properties in preclinical models. Its mechanism of action, involving the modulation of mitochondrial function to prevent cell death, coupled with a lack of significant hemodynamic side effects, positions it as a promising therapeutic agent for the treatment of acute myocardial ischemia. The data and protocols summarized in this guide provide a comprehensive resource for researchers and drug development professionals interested in the further investigation and potential clinical application of this compound.

References

- 1. Mitochondrial K(ATP) channels: role in cardioprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Effects of two different anesthetic protocols on cardiac flow measured by two dimensional phase contrast MRI - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aalas [aalas.kglmeridian.com]

- 5. mdpi.com [mdpi.com]

- 6. BMS-191095, a cardioselective mitochondrial K(ATP) opener, inhibits human platelet aggregation by opening mitochondrial K(ATP) channels - PubMed [pubmed.ncbi.nlm.nih.gov]

Neuroprotective Properties of BMS-191095 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-191095 hydrochloride is a potent and selective opener of the mitochondrial ATP-sensitive potassium (mitoKATP) channel. Preclinical studies have demonstrated its significant neuroprotective effects in models of cerebral ischemia. This technical guide provides an in-depth overview of the neuroprotective properties of BMS-191095, detailing its mechanism of action, summarizing key quantitative data from preclinical studies, and outlining the experimental protocols used to evaluate its efficacy. The information presented is intended to support further research and development of this compound as a potential therapeutic agent for ischemic stroke and other neurodegenerative conditions.

Introduction

Ischemic stroke, characterized by a disruption of blood flow to the brain, leads to a complex cascade of events culminating in neuronal cell death and neurological deficits. A key area of therapeutic research is the identification of neuroprotective agents that can mitigate this damage. BMS-191095 has emerged as a promising candidate due to its selective action on mitochondrial ATP-sensitive potassium (mitoKATP) channels, which play a crucial role in cellular protection against ischemic injury. Unlike first-generation KATP channel openers, BMS-191095 exhibits cardioprotective and neuroprotective effects with minimal hemodynamic side effects, making it a compound of significant interest.[1][2][3] This document serves as a comprehensive resource on the neuroprotective attributes of this compound.

Mechanism of Action

The primary mechanism underlying the neuroprotective effects of BMS-191095 is the activation of mitoKATP channels.[4] This initiates a signaling cascade that confers neuronal resistance to ischemic stress.

The proposed signaling pathway is as follows:

-

mitoKATP Channel Opening: BMS-191095 selectively binds to and opens ATP-sensitive potassium channels located on the inner mitochondrial membrane.

-

Mitochondrial Depolarization: The opening of these channels leads to an influx of K+ ions into the mitochondrial matrix, causing a partial and transient depolarization of the mitochondrial membrane.[5]

-

PKC Activation and Reduced Free Radical Production: This depolarization is linked to the activation of Protein Kinase C (PKC) isoforms and results in the attenuation of free radical production during periods of neuronal stress.[5] In preconditioned neurons treated with BMS-191095, glutamate-induced free-radical production was reported to be abolished.[5]

This sequence of events ultimately leads to a state of neuronal preconditioning, rendering the neurons more resilient to subsequent ischemic insults.

Quantitative Data Summary

The neuroprotective efficacy of BMS-191095 has been quantified in several preclinical studies. The following tables summarize the key findings.

Table 1: In Vivo Neuroprotective Efficacy of BMS-191095 in a Rat Model of Transient Focal Cerebral Ischemia

| Treatment Group | Dose | Administration Time | Infarct Volume Reduction (Total) | Infarct Volume Reduction (Cortical) | Reference |

| BMS-191095 | 25 µg (i.c.v.) | 24 hours before MCAO | 32% | 38% | [6] |

| BMS-191095 | 2.5 µg or 25 µg (i.c.v.) | 30 or 60 minutes before MCAO | No significant effect | No significant effect | [6] |

*MCAO: Middle Cerebral Artery Occlusion; i.c.v.: intracerebroventricular

Table 2: In Vitro Efficacy of BMS-191095 on Human Platelet Aggregation

| Agonist | IC50 (µM) | Reference |

| Collagen | 63.9 | [7] |

| Thrombin | 104.8 | [7] |

*IC50: Half-maximal inhibitory concentration. The inhibition of platelet aggregation can be a contributing factor to neuroprotection in ischemic stroke.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following are protocols for key experiments cited in the literature on BMS-191095.

Transient Middle Cerebral Artery Occlusion (MCAO) in Rats

This in vivo model is widely used to mimic ischemic stroke.

Objective: To assess the neuroprotective effect of BMS-191095 on infarct volume following transient focal cerebral ischemia.

Materials:

-

Male Wistar rats (250-300g)

-

This compound

-

Vehicle (e.g., saline or DMSO)

-

Anesthetic (e.g., isoflurane)

-

4-0 monofilament nylon suture with a rounded tip

-

Surgical instruments

-

2,3,5-triphenyltetrazolium chloride (TTC) stain

-

Image analysis software

Procedure:

-

Animal Preparation: Anesthetize the rat and maintain anesthesia throughout the surgical procedure. Monitor body temperature and maintain at 37°C.

-

Surgical Procedure:

-

Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Ligate the CCA proximally and the ECA distally.

-

Introduce the 4-0 monofilament nylon suture into the ECA and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA).

-

-

Drug Administration: Administer BMS-191095 or vehicle at the desired dose and time point (e.g., 24 hours prior to MCAO via intracerebroventricular injection).

-

Ischemia and Reperfusion: Maintain the occlusion for a specified period (e.g., 90 minutes). After the ischemic period, withdraw the suture to allow for reperfusion.

-

Neurological Assessment: At various time points post-reperfusion, assess neurological deficits using a standardized scoring system.

-

Infarct Volume Measurement: After a set survival period (e.g., 48 or 72 hours), euthanize the animal and perfuse the brain.

-

Section the brain into coronal slices (e.g., 2 mm thick).

-

Immerse the slices in a 2% TTC solution. Viable tissue will stain red, while infarcted tissue will remain white.

-

Capture images of the stained sections and use image analysis software to quantify the infarct volume.

-

Oxygen-Glucose Deprivation (OGD) in Primary Neuronal Cultures

This in vitro model simulates the conditions of ischemia in a controlled cellular environment.

Objective: To evaluate the direct neuroprotective effects of BMS-191095 on neuronal survival following an ischemic-like insult.

Materials:

-

Primary cortical or hippocampal neuronal cultures

-

This compound

-

Vehicle (e.g., DMSO)

-

Glucose-free balanced salt solution (BSS)

-

Hypoxia chamber (95% N2, 5% CO2)

-

Cell viability assays (e.g., LDH release assay, MTT assay, or live/dead staining)

Procedure:

-

Cell Culture: Plate primary neurons and culture for a sufficient period to allow for maturation (e.g., 7-10 days in vitro).

-

Pre-treatment: Treat the neuronal cultures with various concentrations of BMS-191095 or vehicle for a specified duration (e.g., 30 minutes for acute preconditioning or 24 hours for delayed preconditioning).

-

Induction of OGD:

-

Wash the cultures with glucose-free BSS.

-

Place the cultures in the hypoxia chamber for a defined period (e.g., 60-90 minutes).

-

-

Reperfusion: Remove the cultures from the hypoxia chamber, replace the glucose-free BSS with normal culture medium, and return to a normoxic incubator.

-

Assessment of Cell Viability: At a set time point after reperfusion (e.g., 24 hours), assess neuronal viability using a chosen assay.

-

LDH Assay: Measure the release of lactate (B86563) dehydrogenase from damaged cells into the culture medium.

-

MTT Assay: Assess the metabolic activity of viable cells.

-

Live/Dead Staining: Use fluorescent dyes (e.g., calcein-AM and ethidium (B1194527) homodimer-1) to visualize live and dead cells, respectively.

-

Preclinical and Clinical Status

The available literature strongly supports the neuroprotective potential of BMS-191095 in preclinical models of ischemic stroke. Its selective mechanism of action on mitoKATP channels offers a promising therapeutic window with a potentially favorable side-effect profile compared to non-selective KATP channel openers.

To date, there is no publicly available information on clinical trials of this compound for neuroprotective indications. Further investigation is warranted to translate these promising preclinical findings into clinical applications.

Conclusion

This compound demonstrates robust neuroprotective properties in preclinical models of cerebral ischemia, primarily through the activation of mitochondrial ATP-sensitive potassium channels. The data summarized in this guide highlight its potential as a therapeutic agent for ischemic stroke. The detailed experimental protocols provided herein are intended to facilitate further research into the mechanisms and applications of this compound in the field of neuroprotection. Continued investigation is essential to determine its safety and efficacy in a clinical setting.

References

- 1. researchgate.net [researchgate.net]

- 2. scielo.br [scielo.br]

- 3. Transient Middle Cerebral Artery Occlusion Model of Stroke [jove.com]

- 4. The mitochondrial K(ATP) channel opener BMS-191095 induces neuronal preconditioning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Transient middle cerebral artery occlusion in rats as an experimental model of brain ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ahajournals.org [ahajournals.org]

BMS-191095 Hydrochloride: A Technical Guide to its Inhibition of Platelet Aggregation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism and quantitative effects of BMS-191095 hydrochloride on the inhibition of platelet aggregation. BMS-191095 is a selective opener of mitochondrial ATP-sensitive potassium (mitoKATP) channels, and its antiplatelet activity is a key area of investigation for its potential therapeutic applications, particularly in the context of cardioprotection.[1][2][3] This document provides a comprehensive overview of the available data, detailed experimental methodologies, and a visualization of the proposed signaling pathways.

Quantitative Data on Platelet Aggregation Inhibition

BMS-191095 has been shown to inhibit platelet aggregation induced by various agonists in a dose-dependent manner. The following tables summarize the key quantitative data from preclinical studies.

| Agonist | Species | IC50 (μM) | Reference |

| Collagen | Human | 63.9 | [1][2] |

| Thrombin | Human | 104.8 | [1][2] |

Table 1: Inhibitory Concentration (IC50) of BMS-191095 on Platelet Aggregation. The IC50 value represents the concentration of BMS-191095 required to inhibit 50% of the platelet aggregation response induced by the respective agonist.

The inhibitory effects of BMS-191095 are significantly attenuated by pretreatment with mitoKATP channel antagonists, providing strong evidence for its mechanism of action.

| Antagonist | Concentration | Effect on BMS-191095 Inhibition | Reference |

| Glyburide (B1671678) (non-selective KATP antagonist) | 1 μM | Significant blockade | [1] |

| 5-Hydroxydecanoate (5-HD) (selective mitoKATP antagonist) | 100 μM | Significant blockade | [1] |

Table 2: Effect of KATP Channel Antagonists on the Inhibitory Action of BMS-191095. Pre-incubation of platelets with these antagonists for 30 minutes prior to the addition of BMS-191095 blocks its anti-aggregatory effect.[1]

Experimental Protocols

The following section details the methodologies employed in the key experiments that have characterized the antiplatelet effects of BMS-191095.

Preparation of Washed Human Platelets

A standard method for isolating human platelets for in vitro aggregation studies is as follows:

-

Blood Collection: Whole blood is drawn from healthy human donors into tubes containing an anticoagulant, typically a citrate-based solution (e.g., 3.8% trisodium (B8492382) citrate).

-

Centrifugation: The blood is centrifuged at a low speed (e.g., 200 x g) for 10-15 minutes to separate the platelet-rich plasma (PRP) from red and white blood cells.

-

Platelet Pelleting: The PRP is then subjected to a higher speed centrifugation (e.g., 800 x g) for 10 minutes to pellet the platelets.

-

Washing: The platelet pellet is resuspended in a washing buffer (e.g., a buffered saline solution containing prostaglandin (B15479496) E1 to prevent premature activation) and centrifuged again. This washing step is repeated to remove plasma proteins.

-

Final Resuspension: The final platelet pellet is resuspended in a suitable buffer (e.g., Tyrode's buffer) to a standardized platelet count for use in aggregation assays.

Platelet Aggregation Assay (Light Transmission Aggregometry)

Light Transmission Aggregometry (LTA) is the gold-standard method for measuring platelet aggregation.

-

Instrumentation: A platelet aggregometer is used, which measures changes in light transmission through a suspension of platelets.

-

Baseline Calibration: A cuvette containing platelet-poor plasma (PPP), obtained by high-speed centrifugation of whole blood, is used to set the 100% light transmission baseline. A cuvette with PRP is used to set the 0% transmission baseline.

-

Assay Procedure:

-

Aliquots of the washed platelet suspension are placed in siliconized glass cuvettes with a magnetic stir bar and warmed to 37°C.

-

This compound, dissolved in a suitable solvent (e.g., DMSO), is added to the platelet suspension at various concentrations and incubated for a specified period.

-

For antagonist studies, platelets are pre-incubated with the antagonist (e.g., glyburide or 5-HD) for 30 minutes before the addition of BMS-191095.[1]

-

Platelet aggregation is initiated by adding an agonist, such as collagen or thrombin.

-

The change in light transmission is recorded over time as platelets aggregate, allowing for the determination of the rate and extent of aggregation.

-

-

Data Analysis: The percentage of aggregation is calculated, and IC50 values are determined by plotting the percentage of inhibition against the logarithm of the BMS-191095 concentration.

Signaling Pathways and Mechanism of Action

The primary mechanism by which BMS-191095 inhibits platelet aggregation is through the opening of mitochondrial ATP-sensitive potassium (mitoKATP) channels.[1][2] The downstream signaling cascade from this event is thought to involve the modulation of intracellular signaling molecules that are critical for platelet activation.

Proposed Signaling Pathway for BMS-191095-Mediated Inhibition of Platelet Aggregation

References

An In-depth Technical Guide to BMS-191095 Hydrochloride: A Selective Mitochondrial ATP-Sensitive Potassium Channel Opener

CAS Number: 166095-95-0

Chemical Formula: C₂₂H₂₁ClN₄O₂ · HCl

Molecular Weight: 445.34

Executive Summary

BMS-191095 hydrochloride is a potent and selective opener of the mitochondrial ATP-sensitive potassium (mitoKATP) channel.[1] This technical guide provides a comprehensive overview of its pharmacological properties, mechanism of action, and key experimental findings. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting mitoKATP channels, particularly in the context of cardioprotection. The information presented herein is curated from peer-reviewed scientific literature and technical data sources.

Chemical and Physical Properties

This compound is a benzopyran derivative.[1] While a detailed, step-by-step synthesis protocol for this compound is not publicly available in the reviewed literature, its chemical structure is well-defined.

| Property | Value | Source |

| CAS Number | 166095-95-0 | Internal Knowledge |

| Molecular Formula | C₂₂H₂₁ClN₄O₂ · HCl | Internal Knowledge |

| Molecular Weight | 445.34 g/mol | Internal Knowledge |

| Synonyms | (3R,4S)-4-[(4-Chlorophenyl)(1H-imidazol-2-ylmethyl)amino]-3,4-dihydro-3-hydroxy-2,2-dimethyl-2H-1-benzopyran-6-carbonitrile monohydrochloride | Internal Knowledge |

Mechanism of Action and Signaling Pathway

BMS-191095 exerts its biological effects primarily through the selective opening of mitochondrial ATP-sensitive potassium (mitoKATP) channels.[1] This action leads to a signaling cascade that confers cellular protection, particularly in ischemic conditions.

The opening of mitoKATP channels by BMS-191095 initiates a series of downstream events. This includes a dissipation of the mitochondrial membrane potential, an increase in cytosolic calcium levels, and the activation of several pro-survival signaling kinases.[2]

Pharmacological Effects

Cardioprotection

A hallmark of BMS-191095 is its potent cardioprotective activity. It has been shown to protect the myocardium from ischemia-reperfusion injury in various preclinical models.[3] This protective effect is attributed to its ability to preserve mitochondrial function and reduce cell death in cardiomyocytes.[4]

Vasorelaxant and Hemodynamic Effects

Unlike first-generation KATP channel openers, BMS-191095 is notably devoid of significant peripheral vasodilator activity at cardioprotective concentrations.[1] This selectivity for the mitochondrial channel over the sarcolemmal KATP channel in vascular smooth muscle cells contributes to a favorable hemodynamic profile, minimizing the risk of hypotension.[1]

Platelet Aggregation

BMS-191095 has been demonstrated to inhibit human platelet aggregation.[4][5] This effect is also mediated by the opening of mitoKATP channels in platelets and contributes to its overall cardioprotective profile by potentially reducing thrombus formation.[4]

Quantitative Data

The following tables summarize the key quantitative data reported for BMS-191095.

Table 1: In Vitro Potency

| Parameter | Species | Assay | Value | Source |

| K₁/₂ (mitoKATP opening) | Cardiac | Mitochondrial K⁺ flux | 83 nM | [1] |

| EC₂₅ (Time to ischemic contracture) | Rat | Isolated Heart | 1.5 µM | [1] |

| IC₅₀ (Collagen-induced platelet aggregation) | Human | Platelet Aggregometry | 63.9 µM | [6] |

| IC₅₀ (Thrombin-induced platelet aggregation) | Human | Platelet Aggregometry | 104.8 µM | [6] |

Table 2: In Vivo Efficacy

| Parameter | Species | Model | Value | Source |

| ED₂₅ (Infarct size reduction) | Dog | Ischemia-Reperfusion | 0.4 mg/kg i.v. | |

| Infarct size reduction | Dog | Gracilis muscle ischemia-reperfusion | Reduced from 82% to 55% with 0.4 mg | [7] |

Experimental Protocols

This section provides an overview of the methodologies used in key experiments to characterize BMS-191095.

Isolated Perfused Rat Heart (Langendorff) Model

This ex vivo model is used to assess the direct cardioprotective effects of BMS-191095 on the heart, independent of systemic influences.

Methodology:

-

Heart Isolation: Hearts are rapidly excised from anesthetized rats and mounted on a Langendorff apparatus.

-

Perfusion: The hearts are retrogradely perfused through the aorta with a Krebs-Henseleit buffer, oxygenated with 95% O₂/5% CO₂ and maintained at 37°C.

-

Ischemia-Reperfusion: Global ischemia is induced by stopping the perfusion for a defined period (e.g., 25 minutes), followed by a period of reperfusion (e.g., 30 minutes).[1]

-

Drug Administration: BMS-191095 is added to the perfusion buffer before the ischemic period to assess its protective effects.

-

Functional Assessment: Cardiac function parameters such as left ventricular developed pressure, heart rate, and coronary flow are continuously monitored. The time to the onset of ischemic contracture is a key endpoint.[1]

In Vivo Canine Model of Myocardial Ischemia-Reperfusion

This in vivo model evaluates the cardioprotective efficacy and hemodynamic effects of BMS-191095 in a larger animal model that more closely resembles human physiology.

Methodology:

-

Animal Preparation: Anesthetized dogs are instrumented to monitor cardiovascular parameters, including blood pressure, heart rate, and electrocardiogram.

-

Ischemia Induction: A major coronary artery, typically the left anterior descending (LAD), is occluded for a defined period (e.g., 90 minutes) to induce myocardial ischemia.

-

Reperfusion: The occlusion is released, allowing blood flow to be restored to the ischemic tissue for a period of several hours (e.g., 5 hours).

-

Drug Administration: BMS-191095 is administered intravenously as a bolus or infusion before or during the ischemic period.

-

Infarct Size Assessment: At the end of the reperfusion period, the heart is excised, and the area at risk and the infarcted area are determined using histological staining techniques (e.g., triphenyltetrazolium (B181601) chloride).

Human Platelet Aggregation Assay

This in vitro assay is used to determine the effect of BMS-191095 on platelet function.

Methodology:

-

Platelet-Rich Plasma (PRP) Preparation: Whole blood is collected from healthy human volunteers into an anticoagulant. PRP is obtained by centrifugation.

-

Aggregation Measurement: Platelet aggregation is measured using a light transmission aggregometer. A baseline light transmission is established for the PRP.

-

Agonist Induction: A platelet agonist, such as collagen or thrombin, is added to the PRP to induce aggregation, which is observed as an increase in light transmission.[6]

-

Inhibition Assessment: BMS-191095 is pre-incubated with the PRP before the addition of the agonist to determine its inhibitory effect on aggregation. The concentration-dependent inhibition is measured to calculate the IC₅₀ value.[6]

-

Mechanism Confirmation: To confirm the role of mitoKATP channels, the assay can be repeated in the presence of a mitoKATP channel blocker, such as 5-hydroxydecanoate (B1195396) (5-HD) or glyburide, which is expected to antagonize the inhibitory effect of BMS-191095.[4]

Conclusion

This compound is a valuable research tool and a potential therapeutic lead compound that selectively targets mitochondrial ATP-sensitive potassium channels. Its potent cardioprotective effects, coupled with a lack of significant hemodynamic side effects, make it a compelling molecule for further investigation in the context of ischemic heart disease and other conditions where mitochondrial dysfunction plays a critical role. The data and protocols summarized in this guide provide a solid foundation for researchers and drug developers working in this area.

References

- 1. Pharmacologic characterization of BMS-191095, a mitochondrial K(ATP) opener with no peripheral vasodilator or cardiac action potential shortening activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacologic profile of the selective mitochondrial-K(ATP) opener BMS-191095 for treatment of acute myocardial ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. BMS-191095, a cardioselective mitochondrial K(ATP) opener, inhibits human platelet aggregation by opening mitochondrial K(ATP) channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. koreascience.kr [koreascience.kr]

- 7. Protective effect of mitochondrial KATP activation in an isolated gracilis model of ischemia and reperfusion in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Benzopyran Analog BMS-191095 Hydrochloride: A Selective Mitochondrial ATP-Sensitive Potassium Channel Opener

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the benzopyran analog BMS-191095 hydrochloride, a potent and selective opener of mitochondrial ATP-sensitive potassium (mitoKATP) channels. This document details its core structure, mechanism of action, and key experimental findings, offering valuable insights for researchers in cardiovascular pharmacology and drug development.

Core Structure and Chemical Properties

This compound is a synthetic benzopyran derivative with the chemical name (3R)-trans-4-((4-chlorophenyl)-N-(1H-imidazol-2-ylmethyl)dimethyl-2H-1-benzopyran-6-carbonitril monohydrochloride. Its structure is characterized by a rigid benzopyran core, which is crucial for its selective interaction with the mitoKATP channel.

Chemical Structure of BMS-191095:

Caption: Chemical structure of BMS-191095.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₂H₂₁ClN₄O₂ · HCl |

| Molecular Weight | 445.34 g/mol |

| CAS Number | 166095-95-0 |

| Appearance | White to beige powder |

| Solubility | Soluble in DMSO (20 mg/mL) |

Mechanism of Action: Selective mitoKATP Channel Opening

BMS-191095 exerts its pharmacological effects primarily through the selective opening of ATP-sensitive potassium channels located in the inner mitochondrial membrane (mitoKATP). Unlike first-generation KATP openers, BMS-191095 shows remarkable selectivity for mitochondrial channels over their sarcolemmal counterparts, thereby avoiding significant effects on vascular smooth muscle and cardiac action potential duration.

The opening of mitoKATP channels by BMS-191095 leads to an influx of potassium ions into the mitochondrial matrix. This influx partially depolarizes the mitochondrial membrane, a key event that triggers a cascade of downstream signaling events culminating in cellular protection, particularly in the context of ischemia-reperfusion injury.

Cardioprotective Signaling Pathway

The cardioprotective effects of BMS-191095 are mediated by a complex signaling pathway initiated by the opening of the mitoKATP channel. This pathway involves the generation of reactive oxygen species (ROS) and the activation of protein kinase C (PKC), particularly the ε isoform.

Caption: Signaling pathway of BMS-191095-mediated cardioprotection.

The generated ROS act as signaling molecules to activate PKCε, which in turn is thought to phosphorylate downstream targets that contribute to the overall protective effect. This includes the inhibition of the mitochondrial permeability transition pore (mPTP) opening, a critical event in cell death during reperfusion.

Quantitative Data on Biological Activity

The biological activity of BMS-191095 has been quantified in various in vitro and in vivo models. The following tables summarize key quantitative data.

Table 2: In Vitro Potency of BMS-191095

| Assay | Species | Parameter | Value | Reference |

| Isolated Rat Hearts (Ischemia-Reperfusion) | Rat | EC₂₅ (Time to contracture) | 1.5 µM | [1] |

| Human Platelet Aggregation (Collagen-induced) | Human | IC₅₀ | 63.9 µM | [2] |

| Human Platelet Aggregation (Thrombin-induced) | Human | IC₅₀ | 104.8 µM | [2] |

| Cardiac Mitochondrial KATP Channel Opening | - | K₁/₂ | 83 nM | [1] |

Table 3: In Vivo Efficacy of BMS-191095

| Model | Species | Parameter | Dose/Concentration | Effect | Reference |

| Anesthetized Dogs (Ischemia-Reperfusion) | Dog | ED₂₅ (Infarct size reduction) | 0.4 mg/kg i.v. | Potent cardioprotection | [3] |

| Anesthetized Dogs (Ischemia-Reperfusion) | Dog | Efficacious Plasma Concentration | 0.3 - 1.0 µM | Consistent with in vitro potency | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of BMS-191095.

Langendorff Isolated Rat Heart Ischemia-Reperfusion Model

This ex vivo model is used to assess the cardioprotective effects of compounds on the heart, independent of systemic physiological factors.[4][5]

Experimental Workflow:

Caption: Workflow for the Langendorff isolated heart experiment.

Methodology:

-

Animal Preparation: Male Sprague-Dawley rats are anesthetized with an appropriate anesthetic (e.g., sodium pentobarbital).

-

Heart Isolation: The chest is opened, and the heart is rapidly excised and placed in ice-cold Krebs-Henseleit buffer.

-

Langendorff Perfusion: The aorta is cannulated on a Langendorff apparatus, and the heart is perfused in a retrograde manner with Krebs-Henseleit buffer at a constant pressure. The buffer is gassed with 95% O₂ and 5% CO₂ and maintained at 37°C.

-

Functional Measurements: A latex balloon connected to a pressure transducer is inserted into the left ventricle to measure left ventricular developed pressure (LVDP) and heart rate (HR). Coronary flow is also monitored.

-

Ischemia-Reperfusion Protocol: After a stabilization period, hearts are subjected to a period of global no-flow ischemia, followed by a period of reperfusion.

-

Drug Administration: BMS-191095 or vehicle is infused into the perfusion line before the ischemic period.

-

Infarct Size Determination: At the end of reperfusion, the heart is sliced and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to differentiate between viable (red) and infarcted (pale) tissue.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure ion channel activity in single cells, allowing for the direct assessment of KATP channel opening.[6][7][8][9][10]

Methodology:

-

Cell Preparation: Cardiomyocytes are enzymatically isolated from adult rat ventricles.

-

Recording Setup: Cells are placed in a recording chamber on an inverted microscope. A glass micropipette with a tip diameter of ~1-2 µm, filled with an intracellular solution, is used as the recording electrode.

-

Gigaseal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance seal (gigaohm seal).

-

Whole-Cell Configuration: The membrane patch under the pipette tip is ruptured by a brief pulse of suction, allowing electrical access to the entire cell.

-

Voltage-Clamp Recordings: The membrane potential is clamped at a holding potential (e.g., -70 mV), and currents flowing across the membrane are recorded.

-

Drug Application: BMS-191095 is applied to the cell via the perfusion system to observe its effect on KATP channel currents.

Mitochondrial Membrane Potential Assay

Fluorescent dyes such as Tetramethylrhodamine, Ethyl Ester (TMRE) or JC-1 are used to measure changes in the mitochondrial membrane potential (ΔΨm).[11][12]

Methodology using TMRE:

-

Cell Culture: Cardiomyocytes or other relevant cell types are cultured in appropriate plates or dishes.

-

Drug Treatment: Cells are treated with BMS-191095 or vehicle for a specified period. A positive control for depolarization (e.g., FCCP) is also included.

-

TMRE Staining: The cells are incubated with a low concentration of TMRE, which accumulates in the mitochondria in a potential-dependent manner.

-

Fluorescence Microscopy or Flow Cytometry: The fluorescence intensity of TMRE is measured. A decrease in fluorescence intensity indicates mitochondrial depolarization.

-

Data Analysis: The change in TMRE fluorescence in treated cells is compared to that in control cells.

Synthesis of Benzopyran Analogs

While a detailed, publicly available, step-by-step synthesis protocol for this compound is not readily found in the scientific literature, the synthesis of related benzopyran KATP channel openers has been described. These syntheses generally involve a multi-step process starting from substituted phenols to construct the core benzopyran ring, followed by the introduction of the necessary functional groups at various positions. The synthesis of a tritiated benzopyran KATP channel opener, for instance, involved the preparation of a dichloro-pyridinecarboxamide derivative of the benzopyran core, followed by tritiation. Researchers interested in the synthesis of BMS-191095 are encouraged to consult the patent literature for potential, more detailed synthetic routes.

Conclusion

This compound is a valuable pharmacological tool for studying the roles of mitoKATP channels in cellular physiology and pathophysiology. Its high selectivity for mitochondrial over sarcolemmal KATP channels makes it a superior compound for investigating the specific consequences of mitoKATP channel opening, particularly in the context of cardioprotection. The experimental protocols and data presented in this guide provide a solid foundation for researchers aiming to utilize BMS-191095 in their studies and for professionals involved in the development of novel cardioprotective therapies. Further research into the detailed downstream signaling pathways and the development of a publicly available synthesis protocol will undoubtedly enhance the utility of this important molecule.

References

- 1. US10858390B2 - Use of excess carbodiimide for peptide synthesis at elevated temperatures - Google Patents [patents.google.com]

- 2. US9695122B2 - Processes for preparing heterocyclic compounds including trans-7-oxo-6-(sulphooxy)-1,6-diazabicyclo[3,2,1]octane-2-carboxamide and salts thereof - Google Patents [patents.google.com]

- 3. US8846958B2 - Process for the preparation of lubiprostone - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

- 5. US8802842B2 - Method for the preparation of a crystalline form - Google Patents [patents.google.com]

- 6. [논문]Mitochondrial reactive oxygen species: which ROS signals cardioprotection? [scienceon.kisti.re.kr]

- 7. US9446995B2 - Synthesis of therapeutic and diagnostic drugs centered on regioselective and stereoselective ring opening of aziridinium ions - Google Patents [patents.google.com]

- 8. 1189984-43-7|(4-(1-(3-Chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)(3,5-dimethylphenyl)methanone hydrochloride|BLD Pharm [bldpharm.com]

- 9. N-[2-[(3-Chlorophenyl)amino]-phenyl]-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide: Synthesis, Crystal Structure, Molecular Docking and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. journals.physiology.org [journals.physiology.org]

- 11. mdpi.com [mdpi.com]

- 12. Cardioprotective Signaling to Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

BMS-191095 Hydrochloride: In Vitro Experimental Protocols and Application Notes

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-191095 hydrochloride is a potent and selective opener of mitochondrial ATP-sensitive potassium (mitoKATP) channels.[1][2][3] This document provides detailed in vitro experimental protocols for the characterization of this compound's activity. The included methodologies cover key assays for assessing its mechanism of action and pharmacological effects, such as the evaluation of mitochondrial membrane potential, inhibition of platelet aggregation, and induction of vascular smooth muscle relaxation. All quantitative data from cited experiments are summarized for comparative analysis. Additionally, signaling pathways and experimental workflows are visualized using DOT language diagrams to facilitate a comprehensive understanding of the experimental designs and the compound's cellular effects.

Data Presentation

Table 1: In Vitro Efficacy of this compound

| Assay | Agonist | Cell/Tissue Type | Parameter | Value (µM) | Reference |

| Platelet Aggregation Inhibition | Collagen | Washed Human Platelets | IC50 | 63.9 | [2] |

| Platelet Aggregation Inhibition | Thrombin | Washed Human Platelets | IC50 | 104.8 | [2] |

| Cardioprotection | Ischemia/Reperfusion | Isolated Rat Hearts | EC25 | 1.5 | [1] |

Note: IC50 (half maximal inhibitory concentration) represents the concentration of BMS-191095 required to inhibit the platelet aggregation response by 50%. EC25 (25% maximal effective concentration) denotes the concentration required to achieve 25% of the maximum protective effect against ischemic contracture.[1][2]

Experimental Protocols

Mitochondrial Membrane Potential Assay

This protocol is designed to assess the effect of BMS-191095 on mitochondrial membrane potential (ΔΨm) in cultured cells using a fluorescent dye, such as Tetramethylrhodamine, Ethyl Ester (TMRE). A decrease in TMRE fluorescence indicates mitochondrial depolarization, consistent with the opening of mitoKATP channels.

Materials:

-

Cultured cells (e.g., vascular smooth muscle cells, cardiomyocytes)

-

This compound stock solution (in DMSO)

-

TMRE stock solution (in DMSO)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

FCCP (carbonyl cyanide-p-trifluoromethoxyphenylhydrazone) as a positive control for depolarization

-

96-well black, clear-bottom microplate

-

Fluorescence microplate reader or fluorescence microscope

Procedure:

-

Cell Seeding: Seed cells into a 96-well microplate at a suitable density and allow them to adhere overnight in a CO2 incubator at 37°C.

-

Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the wells and add the medium containing different concentrations of BMS-191095. Include wells with vehicle control (DMSO) and a positive control (FCCP, e.g., 10 µM).

-

Incubation: Incubate the plate for the desired period (e.g., 30 minutes to 1 hour) in the CO2 incubator at 37°C.

-

TMRE Staining: Add TMRE to each well to a final concentration of 100-200 nM.

-

Staining Incubation: Incubate the plate for 20-30 minutes in the CO2 incubator at 37°C, protected from light.

-

Washing: Gently wash the cells twice with pre-warmed PBS to remove excess dye.

-

Fluorescence Measurement: Add pre-warmed PBS or cell culture medium to each well. Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for TMRE (e.g., Ex/Em ~549/575 nm).

-

Data Analysis: Normalize the fluorescence intensity of BMS-191095-treated wells to the vehicle control wells. A decrease in fluorescence intensity indicates mitochondrial depolarization.

Platelet Aggregation Assay

This protocol measures the ability of BMS-191095 to inhibit platelet aggregation induced by agonists like collagen or thrombin. The assay is typically performed using a light transmission aggregometer.

Materials:

-

Freshly drawn human whole blood anticoagulated with sodium citrate

-

This compound stock solution (in DMSO)

-

Platelet agonists: Collagen, Thrombin

-

MitoKATP channel antagonists (for mechanistic studies): Glibenclamide, 5-Hydroxydecanoate (5-HD)

-

Tyrode's buffer

-

Light transmission aggregometer and cuvettes

Procedure:

-

Platelet-Rich Plasma (PRP) Preparation: Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP. To obtain platelet-poor plasma (PPP), centrifuge the remaining blood at a higher speed (e.g., 2000 x g) for 10 minutes.

-

Platelet Count Adjustment: Adjust the platelet count in the PRP to approximately 2.5-3.0 x 10^8 platelets/mL using PPP.

-

Baseline Measurement: Place a cuvette with PPP in the aggregometer to set the 100% aggregation baseline. Place a cuvette with PRP to set the 0% aggregation baseline.

-

Incubation with BMS-191095: Pre-incubate the PRP with various concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 3-5 minutes) at 37°C with stirring in the aggregometer cuvettes.

-

Induction of Aggregation: Add the platelet agonist (e.g., collagen at 2-5 µg/mL or thrombin at 0.1-0.5 U/mL) to the cuvette to induce aggregation.

-

Data Recording: Record the change in light transmission for several minutes until the aggregation response reaches a plateau.

-

Mechanistic Studies (Optional): To confirm the role of mitoKATP channels, pre-incubate the PRP with an antagonist like glibenclamide (e.g., 10 µM) or 5-HD (e.g., 100 µM) for 30 minutes before adding BMS-191095.[2]

-

Data Analysis: Calculate the percentage of aggregation inhibition for each concentration of BMS-191095 compared to the vehicle control. Determine the IC50 value from the dose-response curve.

Vascular Smooth Muscle Relaxation Assay

This protocol assesses the vasorelaxant effect of BMS-191095 on isolated arterial rings, typically using an organ bath setup.

Materials:

-

Isolated arteries (e.g., rat thoracic aorta, cerebral arteries)

-

Krebs-Henseleit solution (or similar physiological salt solution)

-

This compound stock solution (in DMSO)

-

Vasoconstrictor agent (e.g., Phenylephrine (B352888), KCl)

-

Organ bath system with force transducers

-

Carbogen (B8564812) gas (95% O2, 5% CO2)

Procedure:

-

Tissue Preparation: Isolate the artery and carefully clean it of surrounding connective tissue. Cut the artery into rings of 2-3 mm in length. The endothelium can be mechanically removed if studying endothelium-independent effects.

-

Mounting: Mount the arterial rings in the organ baths filled with Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen gas.

-

Equilibration: Allow the rings to equilibrate for at least 60-90 minutes under a resting tension of 1-2 g, with solution changes every 15-20 minutes.

-

Viability Check: Test the viability of the rings by inducing a contraction with a high concentration of KCl (e.g., 60-80 mM). For endothelium-intact rings, assess endothelium integrity by observing relaxation in response to acetylcholine (B1216132) after pre-contraction with phenylephrine.

-

Pre-contraction: After a washout period, induce a stable submaximal contraction with a vasoconstrictor like phenylephrine (e.g., 1 µM).

-

Cumulative Concentration-Response Curve: Once the contraction is stable, add this compound in a cumulative manner to the bath, allowing the relaxation response to stabilize at each concentration before adding the next.

-

Data Recording: Record the changes in isometric tension throughout the experiment.

-

Data Analysis: Express the relaxation at each concentration as a percentage of the pre-contraction induced by the vasoconstrictor. Plot the concentration-response curve and calculate the EC50 value if a full relaxation is achieved.

Mandatory Visualizations

Signaling Pathway of BMS-191095

Caption: Mechanism of action of BMS-191095.

Experimental Workflow for In Vitro Characterization

Caption: Workflow for evaluating BMS-191095 in vitro.

References

- 1. Pharmacologic characterization of BMS-191095, a mitochondrial K(ATP) opener with no peripheral vasodilator or cardiac action potential shortening activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. BMS-191095, a cardioselective mitochondrial K(ATP) opener, inhibits human platelet aggregation by opening mitochondrial K(ATP) channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacologic profile of the selective mitochondrial-K(ATP) opener BMS-191095 for treatment of acute myocardial ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Administration of BMS-191095 Hydrochloride to Rats

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo administration of BMS-191095 hydrochloride in rat models, based on published research. The protocols and data presented herein are intended to serve as a guide for designing and executing experiments involving this selective mitochondrial ATP-sensitive potassium (mitoKATP) channel activator.

Introduction

This compound is a potent and selective activator of mitochondrial ATP-sensitive potassium (mitoKATP) channels.[1] Its mechanism of action involves the opening of these channels, leading to mitochondrial depolarization and subsequent cellular protection, particularly in the context of ischemia-reperfusion injury.[2] In rat models, BMS-191095 has demonstrated significant neuroprotective and cardioprotective effects.[3][4] Unlike first-generation K(ATP) channel openers, BMS-191095 exhibits a favorable safety profile with minimal hemodynamic side effects due to its selectivity for mitochondrial over sarcolemmal K(ATP) channels.[5][3][6]

Quantitative Data Summary

The following table summarizes the in vivo dosages of this compound administered to rats in various studies.

| Application/Model | Species | Dosage | Route of Administration | Key Findings | Reference |

| Neuroprotection (Transient Focal Cerebral Ischemia) | Rat | 2.5 µg or 25 µg | Intraventricular Infusion | Reduced total infarct volume, particularly with the 25 µg dose administered 24 hours prior to ischemia.[7] | Mayanagi K, et al. (2007) |

| Cardioprotection (Isolated Heart Ischemia-Reperfusion) | Rat (ex vivo) | 1.5 µM (EC₂₅) | Perfusion | Increased time to onset of ischemic contracture and improved post-ischemic recovery.[3][4] | Grover GJ, et al. (2001) |

| Vasodilation (Cerebral Arteries) | Rat (ex vivo) | 10-100 µmol/L | In vitro bath application | Dose-dependently induced vasodilation in endothelium-denuded cerebral arteries.[7] | Katakam PV, et al. (2014) |

Signaling Pathway

BMS-191095 exerts its protective effects primarily through the activation of mitochondrial ATP-sensitive potassium (mitoKATP) channels. The opening of these channels leads to potassium ion influx into the mitochondrial matrix, causing mitochondrial membrane depolarization. This event is a critical step in triggering downstream signaling cascades that ultimately confer cytoprotection against ischemic injury. The effects of BMS-191095 can be blocked by mitoKATP channel antagonists such as 5-hydroxydecanoate (B1195396) (5-HD) and glibenclamide.[2][3]

References

- 1. BMS-191095, a cardioselective mitochondrial K(ATP) opener, inhibits human platelet aggregation by opening mitochondrial K(ATP) channels [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacologic characterization of BMS-191095, a mitochondrial K(ATP) opener with no peripheral vasodilator or cardiac action potential shortening activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. web.pdx.edu [web.pdx.edu]

- 5. Pharmacologic profile of the selective mitochondrial-K(ATP) opener BMS-191095 for treatment of acute myocardial ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vivo characterization of the mitochondrial selective K(ATP) opener (3R)-trans-4-((4-chlorophenyl)-N-(1H-imidazol-2-ylmethyl)dimethyl-2H-1-benzopyran-6-carbonitril monohydrochloride (BMS-191095): cardioprotective, hemodynamic, and electrophysiological effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for BMS-191095 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction